N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound exhibits inhibitory activity against COX enzymes . It has been found to show fair COX-2 inhibitory activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
By inhibiting COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylacetamide derivatives. One common method includes the reaction of 5-chloro-4-methylbenzo[d]thiazol-2-amine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the benzothiazole ring, particularly at the C-2 position.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Carboxylic Acids and Amines: Formed through hydrolysis reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamides: These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in biological activity.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamides: These derivatives have a morpholine group, which can enhance their solubility and bioavailability.
Uniqueness
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-10-3-5-12(6-4-10)25(22,23)9-15(21)19-17-20-16-11(2)13(18)7-8-14(16)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVJDRWBXBHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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